(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
CAS No.:
Cat. No.: VC13711294
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (2R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
| Standard InChI Key | CHHYCTGYIQOAJQ-DGCLKSJQSA-N |
| Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Weight | 329.33 g/mol |
| Stereochemistry | (2R,4R) |
| Functional Groups | Cbz-protected amine, two carboxylic acids |
| Predicted Solubility | Moderate in polar solvents (e.g., DMSO) |
Synthetic Routes and Methodological Insights
The synthesis of this compound involves multi-step transformations, leveraging strategies from analogous piperidine derivatives .
Stepwise Synthesis Protocol
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Cbz Protection of Piperidine Amine
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Introduction of Dicarboxylic Acid Groups
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Stereochemical Control
Table 2: Comparative Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Hydrolysis + Cbz | High yield, scalable | Requires harsh acid conditions |
| Oxidative Pathways | Mild conditions | Lower stereoselectivity |
Physicochemical Properties
While direct data for the title compound is limited, extrapolations from analogous structures provide valuable insights :
Thermal and Solubility Profiles
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Boiling Point: Estimated ≥250°C (similar to (2R,4R)-4-methylpiperidine-2-carboxylic acid ).
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Density: ~1.15 g/cm³ (comparable to Cbz-protected piperidines ).
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pKa Values:
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch, carboxylic acids and Cbz), 3200–3500 cm⁻¹ (O-H stretch).
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NMR (¹H):
Applications in Pharmaceutical Synthesis
The compound’s stereochemistry and functional groups make it valuable for:
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Anticoagulant Agents: As an intermediate in analogs of Argatroban, a thrombin inhibitor .
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Neurological Therapeutics: Piperidine scaffolds are prevalent in drugs targeting neurotransmitter receptors .
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Chiral Building Blocks: For asymmetric synthesis of complex molecules .
Table 3: Biomedical Relevance
| Application | Role | Example Drug |
|---|---|---|
| Anticoagulants | Thrombin inhibition | Argatroban intermediates |
| CNS Therapeutics | Dopamine receptor modulation | Piperidine-based analogs |
Challenges and Future Directions
Synthetic Challenges
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Steric Hindrance: Introducing two carboxylic acids on a piperidine ring complicates reaction kinetics.
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Deprotection Risks: Hydrogenolysis of the Cbz group requires palladium catalysts, posing safety concerns in scale-up .
Industrial Scalability
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